molecular formula C11H17N B076606 2-tert-Butyl-6-methylaniline CAS No. 13117-94-7

2-tert-Butyl-6-methylaniline

Cat. No. B076606
CAS RN: 13117-94-7
M. Wt: 163.26 g/mol
InChI Key: GWIUAENVORNODL-UHFFFAOYSA-N
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Patent
US03931298

Procedure details

In a pressure reaction vessel was placed one mole part of 2-methyl-6-tert-butylphenol and 0.0045 mole part of palladium (5 weight per cent palladium on charcoal). Then, 3 mole parts of ammonia were added as 29 per cent aqueous ammonium hydroxide. The vessel was sealed and pressurized with hydrogen to 1,000 psig and heated to 200°C. Hydrogenation was continued until a total pressure drop of 820 psi was obtained. A sample was withdrawn and analyzed by gas chromatography at this point and found to be 72 per cent 2-methyl-6-tert-butylphenol and 20 per cent 2-methyl-6-tert-butyl cyclohexanone. The sealed vessel was then heated to 250°C and stirred at this temperature for 15 hours. The vessel was cooled and the contents distilled to give a 52.4 per cent conversion and 95.8 per cent yield of 2-methyl-6-tert-butyl aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1O.[NH3:13].[OH-].[NH4+].[H][H]>[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1[NH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure reaction vessel
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
A sample was withdrawn
TEMPERATURE
Type
TEMPERATURE
Details
The sealed vessel was then heated to 250°C
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled
DISTILLATION
Type
DISTILLATION
Details
the contents distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.